4''-Hydroxyisojasminin

Description

Properties

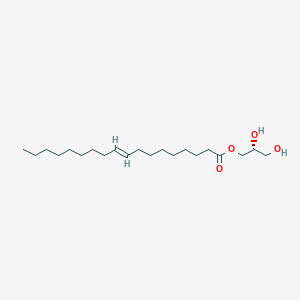

IUPAC Name |

[(2R)-2,3-dihydroxypropyl] (E)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9+/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRNAYUHWVFMIP-SQUSKLHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4''-Hydroxyisojasminin: A Technical Overview of its Chemical Properties and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4''-Hydroxyisojasminin is a naturally occurring secoiridoid glucoside found in plant species of the Jasminum genus, notably Jasminum mesnyi[1]. Secoiridoids are a class of monoterpenoids known for their diverse biological activities, making this compound a compound of interest for further investigation. This technical guide provides a summary of its known chemical properties and explores its potential biological significance based on its chemical class. While detailed experimental data on this specific compound is limited in publicly accessible literature, this document compiles available information and proposes avenues for future research.

Core Chemical Properties

This compound is a complex molecule with the chemical formula C26H38O13[2]. Its core structure consists of a secoiridoid aglycone linked to a glucose moiety. The key identifiers and computed properties are summarized below.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

| IUPAC Name | 16-ethylidene-6,7-dihydroxy-5,9-dimethyl-17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.0⁶,¹⁰]nonadec-1(19)-ene-2,13-dione | PubChem |

| CAS Number | 135378-09-5 | PubChem |

| Molecular Formula | C26H38O13 | PubChem[2] |

| Molecular Weight | 558.6 g/mol | PubChem[2] |

| Canonical SMILES | CC=C1C2CC(=O)OCC3C(CC(C3(C(COC(=O)C2=COC1OC4C(C(C(C(O4)CO)O)O)O)C)O)O)C | PubChem |

| InChI Key | PYDQUAKPMYNFTL-UHFFFAOYSA-N | PubChem |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3 | -1.4 | PubChem[2] |

| Hydrogen Bond Donor Count | 7 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 13 | PubChem[2] |

| Rotatable Bond Count | 9 | PubChem[2] |

| Topological Polar Surface Area | 202 Ų | PubChem[2] |

| Heavy Atom Count | 39 | PubChem |

| Complexity | 981 | PubChem[2] |

Note: The data in Table 2 are computationally generated and have not been experimentally verified in the available literature.

Experimental Protocols

General Isolation and Purification Workflow for Secoiridoid Glycosides from Jasminum species

The following workflow represents a typical approach for the isolation of compounds like this compound.

Methodology:

-

Plant Material Collection and Preparation: Leaves of Jasminum mesnyi are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is typically extracted with a polar solvent like methanol or ethanol (B145695) at room temperature or using a Soxhlet apparatus. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Secoiridoid glycosides are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

-

Chromatographic Purification: The polar fractions are subjected to multiple steps of column chromatography. Initial separation may be performed on silica gel, followed by size-exclusion chromatography on Sephadex LH-20.

-

Final Purification: Final purification to obtain the pure compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

-

Structure Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV) spectroscopy.

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity and mechanism of action of this compound are limited, the broader class of secoiridoids from Jasminum species is known to possess various pharmacological properties, including antioxidant and anti-inflammatory effects[3][4][5][6]. Plant extracts of Jasminum mesnyi, which contain this compound, have been reported to exhibit anthelmintic and wound-healing properties[7][8].

Proposed Anti-Inflammatory Signaling Pathway

Based on the known anti-inflammatory activity of other secoiridoids, it is plausible that this compound may exert its effects through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

Hypothetical Mechanism of Action:

It is proposed that this compound may inhibit the activation of the NF-κB pathway. This could occur through the inhibition of IκB kinase (IKK), which would prevent the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). As a result, NF-κB would remain sequestered in the cytoplasm and be unable to translocate to the nucleus to initiate the transcription of pro-inflammatory target genes.

Conclusion and Future Directions

This compound is a secoiridoid glucoside with a well-defined chemical structure. While its fundamental chemical properties have been computationally predicted, there is a notable lack of comprehensive experimental data regarding its physicochemical characteristics and biological activity. The proposed anti-inflammatory mechanism via inhibition of the NF-κB pathway is hypothetical and requires experimental validation. Future research should focus on the targeted isolation of this compound to perform detailed spectroscopic and crystallographic analysis, determine its physicochemical properties, and investigate its pharmacological activities and underlying mechanisms of action. Such studies will be crucial in unlocking the full therapeutic potential of this natural product.

References

- 1. jddtonline.info [jddtonline.info]

- 2. 4/'/'-Hydroxyisojasminin | C26H38O13 | CID 131847093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Occurrence and Biological Activities of Seco-Iridoids from Jasminum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. citedrive.com [citedrive.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. remedypublications.com [remedypublications.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4''-Hydroxyisojasminin: Discovery and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the secoiridoid glucoside 4''-Hydroxyisojasminin, focusing on its discovery, natural sources, and the methodologies for its isolation and characterization. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development by consolidating key information, including detailed experimental protocols and spectroscopic data. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams.

Discovery and Natural Occurrence

This compound is a secoiridoid glucoside that has been identified as a natural constituent of certain plant species. The initial discovery and subsequent reports have localized this compound primarily within the Jasminum genus, a member of the Oleaceae family.

Initial Discovery

Natural Sources

The primary documented natural source of this compound is the leaves of Jasminum mesnyi Hance, also known as primrose jasmine or Japanese jasmine.[1][2] This plant is native to Vietnam and southern China and is cultivated in other parts of the world for its ornamental and potential medicinal properties.[3] Reviews of the phytochemicals present in Jasminum mesnyi consistently list this compound as one of its characteristic secoiridoid glucosides.[1][2][4]

Physicochemical Properties

Key identifiers and properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 135378-09-5 | |

| Molecular Formula | C₂₆H₃₈O₁₃ | |

| Molecular Weight | 558.58 g/mol | |

| Compound Class | Secoiridoid Glucoside | [4][5] |

Experimental Protocols

The following sections detail the general methodologies employed for the extraction, isolation, and structural elucidation of secoiridoid glucosides like this compound from their natural plant sources. These protocols are based on established techniques in phytochemistry.

Extraction of Secoiridoid Glycosides from Jasminum mesnyi

A general procedure for the extraction of secoiridoid glucosides from the leaves of Jasminum mesnyi is as follows:

-

Plant Material Preparation : Freshly collected leaves of Jasminum mesnyi are air-dried in the shade and then pulverized into a coarse powder.

-

Solvent Extraction : The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol (B129727) or ethanol, at room temperature. This process is often repeated multiple times to ensure the complete extraction of the glycosides.

-

Concentration : The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification

The crude extract, containing a complex mixture of phytochemicals, is subjected to a series of chromatographic techniques to isolate this compound.

-

Solvent Partitioning : The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. The secoiridoid glucosides are expected to concentrate in the more polar fractions (e.g., ethyl acetate and n-butanol).

-

Column Chromatography : The enriched fraction is then subjected to column chromatography over a stationary phase like silica (B1680970) gel. Elution is performed with a gradient solvent system, often a mixture of chloroform and methanol or ethyl acetate and methanol, with increasing polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC) : Fractions containing the compound of interest are further purified using preparative HPLC with a reversed-phase column (e.g., C18) and a mobile phase typically consisting of a mixture of methanol and water or acetonitrile (B52724) and water.

Structure Elucidation

The definitive structure of the isolated this compound is determined through a combination of spectroscopic methods.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are employed to determine the carbon-hydrogen framework of the molecule.[8][9][10][11] Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons and to fully assign the structure.[12]

Spectroscopic Data

While specific, experimentally derived spectroscopic data for this compound is not widely published in readily accessible literature, the following tables provide the expected ranges and types of signals based on the known structure of secoiridoid glucosides.

¹³C NMR Spectral Data (Expected)

| Carbon Atom | Expected Chemical Shift (δ) ppm |

| Aglycone Moiety | |

| Carbonyls (C=O) | 165-180 |

| Olefinic (C=C) | 100-150 |

| Acetal/Hemiacetal | 90-110 |

| Oxygenated Carbons (C-O) | 60-90 |

| Aliphatic Carbons | 15-60 |

| Glucose Moiety | |

| Anomeric Carbon (C-1') | ~100 |

| Other Carbons (C-2' to C-6') | 60-80 |

Table 1: Expected ¹³C NMR Chemical Shift Ranges for this compound.

¹H NMR Spectral Data (Expected)

| Proton Type | Expected Chemical Shift (δ) ppm | Multiplicity |

| Aglycone Moiety | ||

| Olefinic Protons | 5.0-7.5 | d, t, m |

| Acetal/Hemiacetal Proton | 4.5-5.5 | d, s |

| Protons on Oxygenated Carbons | 3.0-5.0 | m |

| Aliphatic Protons | 1.0-3.0 | m |

| Glucose Moiety | ||

| Anomeric Proton (H-1') | 4.5-5.5 | d |

| Other Protons (H-2' to H-6') | 3.0-4.5 | m |

Table 2: Expected ¹H NMR Data for this compound.

Mass Spectrometry Data (Expected)

| Ionization Mode | Expected Ion Peak |

| ESI-MS (Positive) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |

| ESI-MS (Negative) | [M-H]⁻, [M+Cl]⁻ |

Table 3: Expected Mass Spectrometry Adducts for this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and identification of this compound from Jasminum mesnyi.

Caption: General workflow for the isolation and identification of this compound.

Structure Elucidation Pathway

This diagram outlines the logical flow of spectroscopic analysis for determining the structure of an isolated natural product like this compound.

Caption: Logical pathway for the structure elucidation of this compound.

Conclusion

This compound is a noteworthy secoiridoid glucoside found in Jasminum mesnyi. This guide provides a foundational understanding of its discovery, natural sources, and the standard experimental procedures for its isolation and characterization. The provided workflows and data tables serve as a practical reference for researchers engaged in the exploration of natural products for potential therapeutic applications. Further research to isolate and definitively characterize this compound with modern spectroscopic techniques will be invaluable for fully elucidating its biological activity and potential for drug development.

References

- 1. jddtonline.info [jddtonline.info]

- 2. researchgate.net [researchgate.net]

- 3. Jasminum mesnyi - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. jetir.org [jetir.org]

- 6. Mass spectrometry-based proteomics of oxidative stress: Identification of 4-hydroxy-2-nonenal (HNE) adducts of amino acids using lysozyme and bovine serum albumin as model proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Matrix-assisted laser desorption ionization mass spectrometry with 2-(4-hydroxyphenylazo)benzoic acid matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. che.hw.ac.uk [che.hw.ac.uk]

- 10. hmdb.ca [hmdb.ca]

- 11. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 12. hmdb.ca [hmdb.ca]

Biosynthesis pathway of 4''-Hydroxyisojasminin in Jasminum species

An in-depth technical guide or whitepaper on the core.## A Technical Guide to the Putative Biosynthesis of 4''-Hydroxyisojasminin in Jasminum Species

Audience: Researchers, scientists, and drug development professionals.

Introduction

The genus Jasminum is a rich source of bioactive compounds, particularly secoiridoids, which are a class of monoterpenoids known for their diverse pharmacological activities.[1] Among these is this compound, a specific secoiridoid identified in species such as Jasminum mesnyi.[2] While the complete biosynthetic pathway of this compound has not been fully elucidated, this guide synthesizes current knowledge on jasmonate and secoiridoid biosynthesis to propose a putative pathway. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of this and related therapeutic compounds.

This document provides a detailed overview of the proposed enzymatic steps, key intermediates, and the underlying genetic foundation. It also includes comprehensive experimental protocols for researchers seeking to investigate this pathway and presents a framework for the quantitative analysis of its metabolites.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to be a branched pathway originating from the general isoprenoid pathway and converging the synthesis of a secoiridoid aglycone with a jasmonate-derived moiety. The pathway can be conceptually divided into three major stages:

-

Formation of the Secoiridoid Core (Secologanin): This pathway begins with geranyl diphosphate (B83284) (GPP) from the MEP pathway in plastids. A series of enzymatic reactions involving geraniol (B1671447) synthase, geraniol 8-hydroxylase (a cytochrome P450), and subsequent oxidations, reductions, and cyclization steps lead to the formation of the key iridoid, loganin (B1675030). The characteristic secoiridoid structure is then formed by the cleavage of the cyclopentane (B165970) ring of loganin by secologanin (B1681713) synthase (SLS), yielding secologanin.

-

Biosynthesis of the Jasmonate Moiety: The alcohol portion of isojasminin is derived from jasmonic acid.[3] This pathway, known as the octadecanoid pathway, starts with α-linolenic acid released from chloroplast membranes.[4][5][6] Key enzymes include lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC), which produce 12-oxo-phytodienoic acid (OPDA).[4][7] Following reduction by OPDA reductase (OPR) and three cycles of β-oxidation, jasmonic acid is formed.[4][8] This is then proposed to be decarboxylated and reduced to form the jasmone-related alcohol precursor.

-

Condensation and Hydroxylation: The final steps likely involve the enzymatic condensation (esterification) of the secoiridoid aglycone (derived from secologanin) with the jasmone-derived alcohol to form isojasminin. The final, defining step is the hydroxylation at the 4'' position of the isojasminin molecule. This reaction is characteristic of a cytochrome P450 monooxygenase, which would install the hydroxyl group, yielding this compound.

Pathway Visualization

The following diagram illustrates the proposed biosynthetic pathway, highlighting the key intermediates and enzyme classes involved.

Caption: Putative biosynthesis pathway of this compound in Jasminum.

Quantitative Data Summary

Quantitative data for the specific enzymatic steps in this compound biosynthesis are not currently available in the literature. However, analysis would focus on determining enzyme kinetics and metabolite concentrations. The table below serves as a template for the types of data required to fully characterize this pathway. Data from related pathways, such as the characterization of jasmone (B1672801) hydroxylase, can provide expected ranges.[3]

| Enzyme/Metabolite | Parameter | Reported Value (Example) | Species/System | Reference |

| Enzymes | ||||

| Putative Isojasminin 4''-Hydroxylase (CYP450) | K_m (for Isojasminin) | Not Determined | Jasminum mesnyi | - |

| V_max | Not Determined | Jasminum mesnyi | - | |

| Jasmone Hydroxylase (CYP71AT148) | K_m (for Jasmone) | 53.9 µM | Tanacetum cinerariifolium | [3] |

| Metabolites | ||||

| Jasmonic Acid | Concentration (Flowers) | Variable (pmol/g FW) | Jasminum sambac | [9] |

| This compound | Yield (from extract) | Not Quantified | Jasminum mesnyi | [2] |

Experimental Protocols

Investigating the proposed pathway requires a combination of metabolomic, transcriptomic, and biochemical approaches.

Metabolite Profiling and Quantification

Objective: To identify and quantify pathway intermediates (e.g., loganin, jasmonic acid, isojasminin, and this compound) in Jasminum tissues.

Methodology: UPLC-ESI-HRMS/MS Analysis [10][11]

-

Sample Preparation: Flash-freeze Jasminum leaf or flower tissue in liquid nitrogen and grind to a fine powder. Perform extraction using a methanol (B129727):water (80:20, v/v) solution with 0.1% formic acid. Vortex, sonicate, and centrifuge the mixture to pellet debris.[11]

-

Chromatographic Separation: Use a UPLC system with a C18 column. The mobile phase will consist of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) or methanol with 0.1% formic acid.[10][12] A typical gradient would start at a low percentage of B, increasing linearly to separate compounds based on polarity.

-

Mass Spectrometry: Analyze the eluent using an ESI source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[11] Acquire data in both full scan mode for metabolite identification (based on accurate mass) and tandem MS (MS/MS) mode for structural confirmation by fragmentation patterns.

-

Quantification: Use authentic standards for absolute quantification by generating a calibration curve. For unknown compounds, relative quantification can be performed based on peak area.

Enzyme Assays for Key Steps

Objective: To functionally characterize the putative hydroxylase and transferase enzymes.

Methodology: In Vitro Assays with Recombinant Enzymes

-

Gene Identification: Identify candidate genes for the final hydroxylase (cytochrome P450s) and esterase/transferase steps from a Jasminum transcriptome database by homology to known enzymes.

-

Heterologous Expression: Clone the candidate genes into an expression vector and express the recombinant proteins in a suitable host, such as E. coli or yeast.[13]

-

Microsome Isolation (for P450s): For cytochrome P450 enzymes, which are membrane-bound, isolate the microsomal fraction from the expression host.

-

Enzyme Assay:

-

Hydroxylase Assay: Incubate the microsomal fraction containing the recombinant P450 with the substrate (isojasminin), NADPH, and a cytochrome P450 reductase.

-

Transferase Assay: Incubate the purified recombinant transferase with the secoiridoid aglycone and the jasmone-derived alcohol.

-

-

Product Detection: Terminate the reaction and analyze the product formation (e.g., this compound) using the UPLC-MS method described above. Determine kinetic parameters (K_m, V_max) by varying substrate concentrations.

Gene Expression Analysis

Objective: To correlate the expression of candidate biosynthetic genes with the accumulation of this compound.

Methodology: Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Extract total RNA from different Jasminum tissues (e.g., young leaves, mature leaves, flowers at different developmental stages).

-

cDNA Synthesis: Synthesize first-strand cDNA from the RNA using a reverse transcriptase kit.

-

qRT-PCR: Design primers specific to the candidate genes. Perform qRT-PCR using a SYBR Green or probe-based assay. Use a housekeeping gene (e.g., actin or ubiquitin) for normalization.

-

Data Analysis: Calculate the relative expression levels of the target genes across different tissues or treatments using the ΔΔCt method.

Experimental Workflow Diagram

Caption: Workflow for the elucidation of the this compound pathway.

Conclusion

While the precise enzymatic steps remain to be definitively proven, this guide provides a robust, scientifically-grounded framework for the biosynthesis of this compound in Jasminum. The proposed pathway, integrating well-established secoiridoid and jasmonate synthesis routes, offers a clear roadmap for future research. The detailed experimental protocols provided herein equip researchers with the necessary tools to identify the specific genes and enzymes involved, quantify key metabolites, and ultimately validate and complete our understanding of this pathway. Such knowledge is paramount for the potential biotechnological production of this and other valuable plant-derived pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. rjpbcs.com [rjpbcs.com]

- 3. Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pflanzenphysiologie.uni-hohenheim.de [pflanzenphysiologie.uni-hohenheim.de]

- 5. Enzymes in jasmonate biosynthesis - structure, function, regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. On the initiation of jasmonate biosynthesis in wounded leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Jasmine (Jasminum sambac) Genome Provides Insight into the Biosynthesis of Flower Fragrances and Jasmonates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of jasmonic Acid by several plant species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ICI Journals Master List [journals.indexcopernicus.com]

- 10. Oxidized Forms of Olive Oil Secoiridoids: Semisynthesis, Identification and Correlation with Quality Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. Total Analysis of the Major Secoiridoids in Extra Virgin Olive Oil: Validation of an UHPLC-ESI-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

Preliminary biological screening of 4''-Hydroxyisojasminin

An In-Depth Technical Guide on the Preliminary Biological Screening of 4''-Hydroxyisojasminin

Disclaimer: Scientific literature extensively covers the biological activities of crude extracts from Jasminum mesnyi, the plant source of this compound. However, there is a notable scarcity of research focused on the isolated this compound. Therefore, this guide summarizes the biological activities of Jasminum mesnyi extracts and draws comparative insights from structurally related secoiridoids to infer the potential activities of this compound. This approach is necessary due to the limited direct data on the pure compound.

Introduction

This compound is a secoiridoid glycoside isolated from the leaves and stems of Jasminum mesnyi (Primrose Jasmine), a plant with a history of use in traditional medicine. Secoiridoids are a class of monoterpenoids known for a wide range of biological activities. This guide provides a comprehensive overview of the preliminary biological screening of extracts containing this compound and related compounds, intended for researchers, scientists, and drug development professionals.

Biological Activities of Jasminum mesnyi Extracts

Extracts of Jasminum mesnyi, containing a mixture of phytochemicals including this compound, have been investigated for several biological activities.

Antioxidant Activity

The antioxidant potential of Jasminum mesnyi extracts has been evaluated using various in vitro assays. The capacity of these extracts to scavenge free radicals is a key indicator of their antioxidant properties.

Table 1: Antioxidant Activity of Jasminum mesnyi Leaf Extracts

| Assay | Extract | IC50 Value (µg/mL) | Standard | IC50 Value (µg/mL) |

| DPPH Radical Scavenging | 90% Methanol (B129727) | 25.27 ± 0.6 | Ascorbic Acid | 8.84 ± 0.05 |

| DPPH Radical Scavenging | Aqueous | 71.84 ± 0.06 | Rutin | 3.78 ± 0.153 |

| Lipid Peroxidation Inhibition | 90% Methanol | 84.69 ± 0.008 | Butylated Hydroxytoluene (BHT) | 48.89 ± 0.01 |

| Lipid Peroxidation Inhibition | Aqueous | 145.62 ± 0.007 |

IC50 (Inhibitory Concentration 50) is the concentration of the extract required to inhibit 50% of the activity.

Anti-inflammatory Activity

While specific quantitative data for the anti-inflammatory activity of Jasminum mesnyi extracts are limited, the known mechanisms of related secoiridoids suggest potential anti-inflammatory effects. Secoiridoids from other plants have been shown to inhibit the production of pro-inflammatory mediators.

Antimicrobial Activity

The antimicrobial properties of plant extracts are typically evaluated by their ability to inhibit the growth of various microorganisms.

Table 2: Antimicrobial Activity of Plant Extracts (General Reference)

| Assay Method | Principle | Measurement |

| Agar (B569324) Disc Diffusion | Diffusion of the extract from a disc into the agar to inhibit microbial growth. | Diameter of the inhibition zone (mm). |

| Broth Microdilution | Determination of the minimum concentration of the extract that inhibits visible microbial growth. | Minimum Inhibitory Concentration (MIC) (µg/mL). |

Wound Healing Activity

Studies on animal models have demonstrated the wound healing potential of Jasminum mesnyi extracts.

Table 3: Wound Healing Activity of Jasminum mesnyi Extracts in Rats

| Wound Model | Parameter Measured | Observation |

| Excision Wound | Rate of wound contraction, period of epithelialization. | Extracts promote faster wound closure and epithelialization. |

| Incision Wound | Wound breaking strength. | Increased tensile strength of the healed tissue. |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of biological screening assays.

Antioxidant Assays

-

Prepare a stock solution of the plant extract in a suitable solvent (e.g., methanol).

-

Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate, add different concentrations of the extract to the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Rutin is used as a positive control.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the extract and A_sample is the absorbance of the DPPH solution with the extract.

-

The IC50 value is determined by plotting the percentage of scavenging against the extract concentration.

Antimicrobial Assay

-

Prepare a standardized inoculum of the test microorganism.

-

Spread the inoculum uniformly on the surface of a suitable agar medium (e.g., Mueller-Hinton agar).

-

Impregnate sterile filter paper discs with a known concentration of the plant extract.

-

Place the discs on the inoculated agar surface.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measure the diameter of the zone of inhibition around each disc.

-

A standard antibiotic is used as a positive control, and a solvent-loaded disc as a negative control.

Wound Healing Assay

-

Anesthetize the animals (e.g., with ketamine and xylazine).

-

Shave the dorsal fur of the rats and create a full-thickness excision wound of a specific area (e.g., 500 mm²) using a sterile biopsy punch.

-

Topically apply the plant extract or vehicle (control) to the wound daily.

-

Measure the wound area on specific days (e.g., day 4, 8, 12, and 16) by tracing the wound boundaries on a transparent sheet.

-

Calculate the percentage of wound contraction.

-

Monitor the period of epithelialization, which is the number of days required for the complete closure of the wound.

Visualization of Pathways and Workflows

General Workflow for Biological Screening of Plant Extracts

Caption: General workflow for the biological screening of plant extracts.

Potential Anti-inflammatory Signaling Pathway Modulated by Secoiridoids

Many secoiridoids are known to exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.

Caption: Potential inhibition of the NF-κB signaling pathway by secoiridoids.

Conclusion

The preliminary biological screening of Jasminum mesnyi extracts, which contain this compound, reveals significant antioxidant and wound-healing properties. While direct evidence for the biological activities of isolated this compound is currently lacking, the activities of the plant extracts and structurally similar secoiridoids suggest its potential as a valuable bioactive compound. Further research, including the isolation and comprehensive biological evaluation of pure this compound, is warranted to fully elucidate its therapeutic potential. This guide provides a foundational framework for researchers to design and conduct such investigations.

Spectroscopic Profile of 4''-Hydroxyisojasminin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic information for 4''-Hydroxyisojasminin, a secoiridoid glucoside isolated from Jasminum multiflorum. While a comprehensive dataset from the primary literature remains elusive, this document collates foundational knowledge and outlines the standard experimental protocols utilized in the structural elucidation of such natural products.

Compound Identity

| Compound Name | This compound |

| Chemical Formula | C26H38O13 |

| Molecular Weight | 558.57 g/mol |

| CAS Number | 135378-09-5 |

| Source | Jasminum multiflorum |

Spectroscopic Data Summary

Detailed experimental spectroscopic data for this compound, including specific chemical shifts, coupling constants, mass fragmentation patterns, and infrared absorption frequencies, are reported in the primary literature. Unfortunately, access to the full text of the pivotal publication, Shen, Y.-C., Lin, C.-Y., & Chen, C.-H. (1990). Secoiridoid glycosides from Jasminum multiflorum. Phytochemistry, 29(9), 2905-2912 , which contains this detailed information, could not be obtained.

Researchers are strongly encouraged to consult this primary source for the complete and validated spectroscopic data required for in-depth analysis and comparison. The following sections outline the general, expected spectroscopic characteristics and the standard methodologies for obtaining such data for a compound of this class.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of complex natural products like this compound. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments would be necessary to unambiguously assign all proton and carbon signals.

Expected ¹H NMR Spectral Features (in CD₃OD or similar solvent):

-

Glucosyl Protons: A characteristic anomeric proton signal (H-1') typically appearing as a doublet between δ 4.5 and 5.5 ppm. Other sugar protons would reside in the δ 3.2-4.0 ppm region.

-

Aglycone Protons: Signals corresponding to the secoiridoid core, including olefinic protons, methine protons, and methylene (B1212753) protons.

-

Aromatic Protons: If an aromatic moiety is present, signals would appear in the aromatic region (δ 6.0-8.0 ppm).

Expected ¹³C NMR Spectral Features (in CD₃OD or similar solvent):

-

Glucosyl Carbons: The anomeric carbon (C-1') signal typically appears around δ 100-105 ppm. Other sugar carbons would be found between δ 60 and 80 ppm.

-

Aglycone Carbons: Carbonyl carbons (esters, lactones) would be significantly downfield (δ 160-180 ppm). Olefinic carbons would appear in the δ 100-150 ppm range. Other aliphatic carbons of the core structure would be observed at higher field.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular formula. Fragmentation patterns observed in MS/MS experiments help in elucidating the structure of different parts of the molecule.

Expected Mass Spectrometry Data:

-

Molecular Ion: An [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ion corresponding to the molecular weight of this compound (558.57).

-

Key Fragmentation: A characteristic loss of the glucose unit (162 Da) is expected. Further fragmentation of the aglycone would provide structural information about the secoiridoid core.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectral Features (KBr pellet or thin film):

-

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the multiple hydroxyl groups.

-

C-H Stretching: Absorptions around 2850-3000 cm⁻¹ for aliphatic C-H bonds.

-

C=O Stretching: Strong absorption bands in the region of 1650-1750 cm⁻¹ corresponding to ester and/or lactone carbonyl groups.

-

C=C Stretching: Absorptions around 1600-1680 cm⁻¹ for any carbon-carbon double bonds.

-

C-O Stretching: Multiple strong bands in the fingerprint region (1000-1300 cm⁻¹) due to C-O single bonds in the glycosidic linkage and alcohol functionalities.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of secoiridoid glucosides isolated from plant material. The specific parameters would be detailed in the primary literature.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or pyridine-d₅) in a standard 5 mm NMR tube.

-

Instrumentation: Spectra are typically recorded on a high-field NMR spectrometer (400 MHz or higher).

-

1D Spectra Acquisition:

-

¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

¹³C NMR spectra are acquired using a proton-decoupling pulse sequence.

-

-

2D Spectra Acquisition: Standard pulse programs are used to acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile), often with the addition of a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) to aid ionization.

-

Instrumentation: High-resolution mass spectrometry is typically performed on a Q-TOF, Orbitrap, or FT-ICR mass spectrometer.

-

Ionization: Electrospray ionization (ESI) is a common technique for the analysis of polar compounds like glycosides.

-

Data Acquisition: Data is acquired in both full scan mode to determine the molecular ion and in MS/MS or fragmentation mode to obtain structural information.

Infrared Spectroscopy

-

Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation: An FTIR spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

Whitepaper: A Comprehensive In Silico Workflow for Predicting the Bioactivity of 4''-Hydroxyisojasminin

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Natural products remain a vital source of novel therapeutic agents. 4''-Hydroxyisojasminin, a secoiridoid glycoside found in species of the Jasminum genus, represents a promising yet underexplored molecule.[1] This technical guide outlines a comprehensive in silico strategy to predict its bioactivity, enabling a targeted approach for future experimental validation. By leveraging computational methods, researchers can significantly accelerate the preliminary stages of drug discovery, reducing both time and cost.[2][3] This document provides detailed methodologies for target identification, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, complete with reproducible protocols and data interpretation guidelines.

Introduction to this compound

This compound belongs to the secoiridoid class of monoterpenoids, which are known for a wide array of pharmacological effects, including anti-inflammatory, neuroprotective, and anti-cancer activities.[1] Its structure is related to jasmonates, a class of plant hormones that are crucial signaling molecules in plant defense and development pathways.[4][5] Despite its interesting chemical lineage, the specific biological targets and therapeutic potential of this compound have not been extensively studied. Computational, or in silico, approaches provide a powerful framework for generating initial hypotheses about a molecule's bioactivity before committing to resource-intensive laboratory experiments.[6]

Physicochemical Properties

A foundational step in any in silico analysis is the characterization of the molecule's physicochemical properties. This data, sourced from public databases like PubChem, informs its potential behavior in biological systems and its suitability as a drug candidate.[7]

| Property | Value | Source |

| Molecular Formula | C26H38O13 | PubChem CID: 131847093[7] |

| Molecular Weight | 558.6 g/mol | PubChem CID: 131847093[7] |

| XLogP3 | -1.4 | PubChem CID: 131847093[7] |

| Hydrogen Bond Donors | 7 | PubChem CID: 131847093[7] |

| Hydrogen Bond Acceptors | 13 | PubChem CID: 131847093[7] |

| Rotatable Bond Count | 9 | PubChem CID: 131847093[7] |

In Silico Bioactivity Prediction Workflow

The prediction of a novel compound's bioactivity follows a structured, multi-step computational workflow. This process begins with identifying a plausible biological target and proceeds through molecular docking simulations to predict binding affinity, culminating in an assessment of its drug-like properties.[8][9]

Caption: High-level workflow for in silico bioactivity prediction.

Step 1: Target Identification - The Jasmonate Signaling Pathway

Given this compound's structural relation to jasmonates, a logical starting point for target identification is the jasmonate signaling pathway. In plants, this pathway's core reception mechanism involves the F-box protein CORONATINE INSENSITIVE 1 (COI1).[10] COI1 is part of an SCF E3 ubiquitin ligase complex (SCFCOI1) that perceives the active hormone Jasmonoyl-isoleucine (JA-Ile). Upon binding, it recruits Jasmonate-ZIM domain (JAZ) repressor proteins for ubiquitination and subsequent degradation, which de-represses transcription factors like MYC2 to activate gene expression.[11] Due to its central role, COI1 presents a plausible target for molecules that could modulate this pathway.

Caption: The core Jasmonate (JA) signaling pathway in plants.

Step 2: Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[12][13] The following is a generalized protocol using common tools like AutoDock.[14][15]

Protein Preparation

-

Obtain Structure: Download the crystal structure of the target protein (e.g., COI1 in complex with its ligand) from the Protein Data Bank (PDB).

-

Clean Structure: Remove all non-essential molecules, including water (HOH), co-crystallized ligands, and ions not critical for binding.[14]

-

Prepare for Docking: Using a molecular modeling tool (e.g., AutoDock Tools), add polar hydrogens and compute Gasteiger charges to assign proper atom types and charges.[16]

-

Define Binding Site: Identify the coordinates of the active site. This is often based on the location of the co-crystallized native ligand. Define a grid box that encompasses this entire site, providing the search space for the docking algorithm.[16]

-

Save as PDBQT: Convert the prepared protein PDB file to the PDBQT format, which includes charge and atom type information required by AutoDock.[15]

Ligand Preparation

-

Obtain Structure: Obtain the 3D structure of this compound, for instance, from the PubChem database.[7]

-

Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

-

Prepare for Docking: In AutoDock Tools, define the rotatable bonds to allow for ligand flexibility during the simulation.

-

Save as PDBQT: Convert the prepared ligand file to the PDBQT format.[15]

Docking Execution and Analysis

-

Algorithm Selection: Choose a search algorithm, such as the Lamarckian Genetic Algorithm (LGA), which is effective for exploring a wide conformational space.[14]

-

Run Simulation: Execute the docking run. This process will generate multiple possible binding poses of the ligand within the receptor's active site.

-

Analyze Results: The primary output is a docking log file (DLG). Analyze this file to identify the pose with the lowest binding energy (most favorable). Visualize this top-ranked pose to inspect key molecular interactions, such as hydrogen bonds and hydrophobic contacts.[14]

References

- 1. jetir.org [jetir.org]

- 2. dockdynamics.com [dockdynamics.com]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 7. 4/'/'-Hydroxyisojasminin | C26H38O13 | CID 131847093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Docking (molecular) - Wikipedia [en.wikipedia.org]

- 14. Molecular Docking - An easy protocol [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. sites.ualberta.ca [sites.ualberta.ca]

A Technical Review of Secoiridoids from Jasminum mesnyi: Isolation, Characterization, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasminum mesnyi Hance, a species of the Oleaceae family, is a plant of significant interest in phytochemistry and pharmacology due to its rich composition of bioactive compounds. Among these, secoiridoids, a class of monoterpenoids, have garnered attention for their potential therapeutic properties. This technical guide provides a comprehensive literature review of the secoiridoids isolated from Jasminum mesnyi, detailing their chemical structures, methods of isolation, and reported biological activities. The information is presented to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, drug discovery, and development.

Phytochemical Landscape of Jasminum mesnyi

Jasminum mesnyi is a rich source of various phytochemicals, including flavonoids, triterpenes, and most notably, secoiridoid glucosides.[1][2] The leaves of the plant are the primary source of these compounds.[3] Preliminary phytochemical screening of various extracts has revealed the presence of alkaloids, steroids, tannins, phenolic compounds, flavonoids, and terpenoids.[1][4]

Identified Secoiridoids in Jasminum mesnyi

Several secoiridoid glucosides have been isolated and identified from the leaves of Jasminum mesnyi. These include:

-

Jasminin : A known secoiridoid glucoside.

-

Jasmesoside : Another secoiridoid glucoside identified in the plant.[3][5]

-

9”-hydroxyjasmesoside [3]

-

9”-hydroxyjasmesosidic acid [3]

-

Jasminin 10”-O-β-D-glucoside [3]

-

2”-hydroxyjasminin [3]

-

Isojasminin [3]

-

4”-hydroxyisojasminin [3]

-

Jasmosidic acid [3]

Data on Extraction and Fractionation

The initial step in the isolation of secoiridoids involves the extraction of plant material, typically the leaves. Both ethanolic and aqueous extractions have been employed.

Solvent Extraction Yields

A study on the ethanolic extract of Jasminum mesnyi leaves and its subsequent fractionation provided the following yield data:

| Extract/Fraction | Percentage Yield (% w/w of dry leaf powder) |

| Ethanolic Extract | ~35% |

| Hexane (B92381) Fraction | 4.8% (of ethanolic extract) |

| Diethyl Ether Fraction | 12.5% (of ethanolic extract) |

| Ethyl Acetate Fraction | 18% (of ethanolic extract) |

| Methanol (B129727) Fraction | 45% (of ethanolic extract) |

Biological Activities of Jasminum mesnyi Extracts

Extracts from Jasminum mesnyi have been investigated for various biological activities, primarily focusing on their antioxidant and antimicrobial properties.

Antioxidant Activity

The antioxidant potential of Jasminum mesnyi extracts has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

| Extract | IC50 Value (µg/mL) |

| Methanolic Flower Extract | 0.317 |

| Aqueous Flower Extract | 0.485 |

| Standard (Ascorbic Acid) | 0.092 |

The high content of phenolic and flavonoid compounds in the extracts is believed to contribute significantly to their antioxidant capacity.[6]

Antimicrobial Activity

Ethanolic extracts and their solvent-partitioned fractions from Jasminum mesnyi leaves have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] The diethyl ether fraction showed notable inhibition against Aeromonas hydrophila and Vibrio parahaemolyticus, while the hexane fraction was more effective against Bacillus anthracis and Bacillus subtilis.[1]

Experimental Protocols

General Extraction and Fractionation Workflow

The following diagram illustrates a general workflow for the extraction and fractionation of phytochemicals from Jasminum mesnyi leaves.

DPPH Radical Scavenging Assay Protocol

The antioxidant activity of Jasminum mesnyi extracts can be determined using the DPPH assay.

-

Preparation of DPPH Solution : A stock solution of DPPH (e.g., 24 mg in 100 mL methanol) is prepared and stored at 20°C. A working solution is then prepared by diluting the stock solution with methanol to obtain an absorbance of approximately 0.980 at 517 nm.

-

Preparation of Extract and Standard Solutions : Solutions of the plant extracts and a standard antioxidant (e.g., ascorbic acid) are prepared at various concentrations.

-

Assay Procedure : A small volume of the DPPH working solution is mixed with the extract or standard solutions. The mixture is incubated in the dark for a specified time (e.g., 30 minutes).

-

Absorbance Measurement : The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

Calculation of Scavenging Activity : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Determination of IC50 : The IC50 value, which is the concentration of the extract that inhibits 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the extract concentration.

The following diagram outlines the workflow for the DPPH assay.

Conclusion and Future Directions

Jasminum mesnyi is a promising source of bioactive secoiridoids with potential applications in the pharmaceutical industry. The identified compounds, including jasminin, jasmoside, and jasmesoside, warrant further investigation to fully elucidate their pharmacological profiles. While preliminary studies have demonstrated the antioxidant and antimicrobial activities of crude extracts, there is a clear need for more in-depth research.

Future studies should focus on:

-

The isolation and purification of individual secoiridoids in sufficient quantities for comprehensive biological testing.

-

The detailed structural elucidation of novel secoiridoids using advanced spectroscopic techniques.

-

The evaluation of the biological activities of the isolated pure compounds to establish structure-activity relationships.

-

The investigation of the mechanisms of action underlying the observed pharmacological effects.

This technical guide serves as a foundation for such future research, providing a summary of the current knowledge on secoiridoids from Jasminum mesnyi. The continued exploration of this plant species holds the potential for the discovery of new lead compounds for drug development.

References

- 1. Phytochemical analysis and broad spectrum antimicrobial activity of ethanolic extract of Jasminum mesnyi Hance leaves and its solventpartitioned fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. opensciencepublications.com [opensciencepublications.com]

- 3. jddtonline.info [jddtonline.info]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. ijprajournal.com [ijprajournal.com]

An In-Depth Technical Guide on 4''-Hydroxyisojasminin: Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4''-Hydroxyisojasminin is a naturally occurring secoiridoid glycoside that has been identified as a constituent of Jasminum mesnyi (Primrose Jasmine), a plant species belonging to the Oleaceae family.[1][2] Secoiridoids are a class of monoterpenoids known for their diverse biological activities, and as such, this compound is a molecule of interest for further scientific investigation. This technical guide aims to provide a comprehensive overview of the currently available information on the physical and chemical properties of this compound, while also highlighting the significant gaps in the existing literature.

Chemical and Physical Properties

At present, a comprehensive experimental characterization of the physical and chemical properties of this compound is not available in the public domain. The majority of the data is computationally predicted.

Table 1: Computed Physicochemical Properties of this compound [3]

| Property | Value | Source |

| Molecular Formula | C26H38O13 | PubChem |

| Molecular Weight | 558.6 g/mol | PubChem |

| Monoisotopic Mass | 558.23124126 Da | PubChem |

| Topological Polar Surface Area | 202 Ų | PubChem |

| Hydrogen Bond Donor Count | 7 | PubChem |

| Hydrogen Bond Acceptor Count | 13 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

| XLogP3 | -1.4 | PubChem |

| CAS Number | 135378-09-5 | PubChem |

Solubility, Melting Point, and Boiling Point

Experimentally determined data for the solubility, melting point, and boiling point of this compound are not currently available in published literature. These parameters are crucial for drug development, influencing formulation, administration, and bioavailability.

Spectroscopic Data

Detailed experimental spectroscopic data, including 1H NMR, 13C NMR, and mass spectrometry, are essential for the unambiguous identification and characterization of a chemical compound. Unfortunately, to date, no published spectra for this compound could be located.

Experimental Protocols

Isolation

While this compound is known to be a constituent of Jasminum mesnyi, a detailed and specific protocol for its isolation and purification has not been published.[1][2] General methods for the isolation of secoiridoid glycosides from Jasminum species typically involve extraction with polar solvents such as methanol (B129727) or ethanol, followed by chromatographic separation techniques like column chromatography and high-performance liquid chromatography (HPLC).[4]

Biological Activity Assays

Extracts of Jasminum mesnyi, which contain this compound among other compounds, have shown antioxidant and anti-inflammatory properties.[5][6] However, bioassays on the isolated this compound are necessary to determine its specific contribution to these activities.

A general protocol for assessing antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which could be adapted for this compound once isolated, is described below.

DPPH Radical Scavenging Assay Protocol (General)

-

Preparation of DPPH solution: A stock solution of DPPH in methanol is prepared.

-

Sample preparation: The isolated this compound is dissolved in a suitable solvent (e.g., methanol) to prepare a series of concentrations.

-

Reaction: The sample solutions are mixed with the DPPH solution in a 96-well plate or cuvettes. A control containing only the solvent and DPPH solution is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Signaling Pathways

The specific signaling pathways modulated by this compound have not yet been elucidated. However, other secoiridoids have been reported to exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes. The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals.

Diagram of a General Experimental Workflow for Bioactivity Screening

Caption: A generalized workflow for the isolation and bioactivity screening of natural products like this compound.

Future Research and Conclusion

The current body of knowledge on this compound is limited. To unlock its potential for drug development and other applications, further research is critically needed in the following areas:

-

Isolation and Purification: Development and publication of a robust and reproducible protocol for the isolation of this compound from Jasminum mesnyi.

-

Physicochemical Characterization: Experimental determination of its physical properties, including solubility in various solvents, melting point, and boiling point.

-

Spectroscopic Analysis: Comprehensive spectroscopic characterization using 1H NMR, 13C NMR, Mass Spectrometry, and other relevant techniques to confirm its structure and provide reference data for future studies.

-

Biological Activity: In-depth investigation of the biological activities of the purified compound, including its antioxidant, anti-inflammatory, and other potential therapeutic effects.

-

Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

References

- 1. researchgate.net [researchgate.net]

- 2. rjpbcs.com [rjpbcs.com]

- 3. 4/'/'-Hydroxyisojasminin | C26H38O13 | CID 131847093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [A new secoiridoid from the flowers of Jasminum officinale L. var. grandiflorum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanistic Insight into Antimicrobial and Antioxidant Potential of Jasminum Species: A Herbal Approach for Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ukaazpublications.com [ukaazpublications.com]

Methodological & Application

Application Notes & Protocols: Isolation and Purification of 4''-Hydroxyisojasminin from Jasminum mesnyi

Audience: Researchers, scientists, and drug development professionals.

Introduction

4''-Hydroxyisojasminin is a secoiridoid glycoside that has been identified in various plant species, notably in the leaves of Jasminum mesnyi Hance (Primrose Jasmine). Secoiridoids are a class of monoterpenoids known for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The isolation and purification of this compound are crucial for its further pharmacological evaluation and potential development as a therapeutic agent. This document provides a detailed protocol for the extraction, isolation, and purification of this compound from the leaves of Jasminum mesnyi, based on established methodologies for the separation of secoiridoid glycosides from plant materials.

Data Presentation

The following table summarizes the representative yields of different fractions obtained during the extraction and preliminary fractionation of bioactive compounds from Jasminum mesnyi leaves. It is important to note that the final yield of pure this compound will be a small fraction of the methanolic or ethanolic extract and will depend on the efficiency of the subsequent chromatographic purification steps.

Table 1: Representative Yields of Solvent Fractions from Jasminum mesnyi Leaf Extract

| Fraction | Extraction Solvent Polarity | Representative Yield (% w/w of crude extract) | Key Components |

| Hexane Fraction | Low | ~5% | Lipophilic compounds, Chlorophylls |

| Diethyl Ether Fraction | Low to Medium | ~12-13% | Less polar secondary metabolites |

| Ethyl Acetate Fraction | Medium | ~18% | Flav |

Application Note & Protocol: Quantification of 4''-Hydroxyisojasminin using a Validated HPLC-UV Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

4''-Hydroxyisojasminin is a compound of interest found in certain plant species, notably within the Jasminum genus. Its potential pharmacological activities necessitate a reliable and accurate analytical method for quantification in various matrices, including plant extracts and biological samples. This document provides a detailed protocol for the quantification of this compound using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The described method is designed to be robust, specific, and suitable for routine quality control and research applications.

Principle

This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acidified aqueous solution and an organic solvent. Quantification is performed by detecting the absorbance of the analyte at a specific wavelength using a UV detector. The concentration of this compound in a sample is determined by comparing its peak area to that of a known concentration of a reference standard.

Materials and Reagents

-

This compound reference standard (>98% purity)

-

HPLC grade acetonitrile

-

HPLC grade methanol (B129727)

-

Formic acid (analytical grade)

-

Ultrapure water (18.2 MΩ·cm)

-

0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

-

Instrument: HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile

-

-

Gradient Elution:

Time (min) % A % B 0 90 10 20 50 50 25 10 90 30 10 90 31 90 10 | 40 | 90 | 10 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

UV Detection Wavelength: 254 nm

Experimental Protocols

5.1. Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

5.2. Sample Preparation (from Plant Material)

-

Extraction: Weigh 1 g of dried and powdered plant material. Add 20 mL of methanol and sonicate for 30 minutes.

-

Filtration: Filter the extract through a Whatman No. 1 filter paper.

-

Evaporation: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract in 5 mL of methanol.

-

Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, focusing on linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2]

6.1. Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.

6.2. Accuracy

Accuracy was determined by a recovery study. A known amount of this compound was spiked into a pre-analyzed sample at three different concentration levels (low, medium, and high). The recovery percentage was then calculated.

6.3. Precision

Precision was assessed by analyzing replicate injections of a standard solution at a single concentration on the same day (intra-day precision) and on three different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD).

6.4. Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

Table 1: Linearity Data for this compound Quantification

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 152,340 |

| 25 | 380,850 |

| 50 | 761,700 |

| 100 | 1,523,400 |

| Linear Regression | y = 15234x - 12.5 |

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Accuracy and Precision Data for this compound

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean ± SD, n=3) | Recovery (%) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=3 days) |

| 5 | 4.95 ± 0.09 | 99.0 | 1.8 | 2.5 |

| 25 | 25.2 ± 0.38 | 100.8 | 1.5 | 2.1 |

| 75 | 74.5 ± 1.12 | 99.3 | 1.5 | 2.3 |

Table 3: LOD and LOQ for this compound

| Parameter | Value |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

Visualizations

Experimental Workflow for HPLC-UV Quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

Conclusion

The developed HPLC-UV method provides a reliable, accurate, and precise tool for the quantification of this compound in plant extracts. The method is suitable for routine analysis and can be applied in quality control and research settings to support the development of products containing this compound. The validation results demonstrate that the method meets the requirements for a quantitative analytical procedure.

References

Application Note: A Validated LC-MS/MS Protocol for the Sensitive Detection of 4''-Hydroxyisojasminin in Plant Extracts

Abstract

This application note details a robust and sensitive method for the detection and quantification of 4''-Hydroxyisojasminin in plant extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Jasmonates are a class of lipid-derived phytohormones that play critical roles in plant growth, development, and stress responses. This compound is a hydroxylated derivative of isojasminin, and its quantification is essential for understanding its specific role in plant signaling pathways. The protocol described herein provides a comprehensive workflow from sample extraction to data acquisition and analysis, suitable for researchers in plant biology, natural product chemistry, and drug development.

Introduction

Jasmonates (JAs) are key signaling molecules that regulate a wide array of physiological and defense processes in plants.[1] The bioactivity of jasmonates is often modulated by their chemical modifications, such as hydroxylation. Hydroxylated jasmonates are commonly occurring metabolites of jasmonic acid and are thought to be involved in the attenuation of the jasmonate signal. The precise quantification of these modified forms, such as this compound, is crucial for elucidating their biological functions. LC-MS/MS is a powerful analytical technique for the rapid and accurate measurement of low-abundance phytohormones in complex plant matrices due to its high sensitivity and selectivity.[2] This document provides a detailed protocol for the extraction, purification, and LC-MS/MS analysis of this compound.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted in the following diagram.

Caption: Experimental workflow for this compound analysis.

Detailed Experimental Protocols

Sample Preparation and Extraction

This protocol is optimized for the extraction of jasmonates from plant tissues.

Materials and Reagents:

-

Liquid Nitrogen

-

Mortar and pestle or bead mill homogenizer

-

Microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Refrigerated centrifuge (4°C)

-

Solid-Phase Extraction (SPE) C18 cartridges

-

Extraction Solvent: 80% Methanol with 1% Acetic Acid in ultrapure water

-

SPE Wash Solution: 1% Acetic Acid in ultrapure water

-

SPE Elution Solution: 80% Acetonitrile with 1% Acetic Acid

-

Internal Standard (ISTD): A deuterated standard of a related jasmonate (e.g., d6-Jasmonic Acid) should be used for accurate quantification.

Procedure:

-

Sample Collection and Freezing: Harvest 50-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer. It is crucial to prevent the sample from thawing.

-

Extraction:

-

Transfer the frozen powder to a pre-chilled microcentrifuge tube.

-

Add 1 mL of ice-cold Extraction Solvent.

-

Spike with the internal standard.

-

Vortex thoroughly and incubate on a shaker for 1-2 hours at 4°C.

-

-

Centrifugation: Centrifuge the extract at 16,000 x g for 15 minutes at 4°C.[1]

-

Solid-Phase Extraction (SPE) for Cleanup:

-

Condition a C18 SPE cartridge by passing 2 mL of 100% Methanol followed by 2 mL of ultrapure water.

-

Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

-

Wash the cartridge with 2 mL of SPE Wash Solution to remove polar interferences.

-

Elute the jasmonates with 2 mL of SPE Elution Solution.

-

-

Sample Concentration and Reconstitution:

-

Dry the eluate under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS/MS method.

-

Vortex briefly and centrifuge to pellet any insoluble debris.

-

Transfer the final supernatant to an HPLC vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to elute compounds of increasing hydrophobicity. An example gradient is:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for jasmonates.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Ion Source Parameters: These should be optimized for the specific instrument and compound. Typical parameters include:

-

Capillary Voltage: 3.0-4.0 kV

-

Source Temperature: 120-150°C

-

Desolvation Temperature: 350-450°C

-

Gas Flow Rates: Optimized for the instrument.

-

-

-

Step 1: Precursor Ion Identification: Perform a full scan or precursor ion scan in the negative ion mode to identify the deprotonated molecule [M-H]⁻ of this compound. Based on its molecular formula C₂₆H₃₈O₁₃, the expected monoisotopic mass is approximately 558.23 Da. Therefore, the precursor ion to target would be around m/z 557.22.

-

Step 2: Product Ion Identification: Perform a product ion scan (or fragmentation scan) of the identified precursor ion (m/z 557.22) at various collision energies to identify the most stable and abundant fragment ions.

-

Step 3: MRM Transition Selection: Select at least two of the most intense and specific precursor-to-product ion transitions for quantification and qualification.

-

Quantitative Data

The following table summarizes the typical performance characteristics of an LC-MS/MS method for plant hormone analysis. These values should be experimentally determined for this compound during method validation.

| Parameter | Typical Performance Characteristics |

| Linearity (r²) | ≥ 0.99 |

| Limit of Detection (LOD) | 0.1 - 5 pg on column |

| Limit of Quantification (LOQ) | 0.5 - 15 pg on column |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (% RSD) | < 15% |

Jasmonate Signaling Pathway

This compound, as a hydroxylated jasmonate, is likely involved in the regulation of the core jasmonate signaling pathway. Hydroxylation is often a deactivation step, suggesting that this compound may play a role in attenuating the plant's defense response. The core jasmonate signaling pathway is illustrated below.

Caption: The core jasmonate signaling pathway.

Conclusion

The LC-MS/MS method described provides a robust framework for the detection and quantification of this compound in plant extracts. The detailed protocols for sample preparation and the guidelines for LC-MS/MS method development will enable researchers to accurately measure this and other related jasmonates. This will facilitate a deeper understanding of the role of hydroxylated jasmonates in plant physiology and signaling. The method's high sensitivity and selectivity make it a valuable tool for advancing research in plant science and related fields.

References

Application Notes and Protocols for the Structural Elucidation of 4''-Hydroxyisojasminin using 1H and 13C NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction